1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one

Catalog No.
S3566448
CAS No.
68382-89-8
M.F
C9H19O5P
M. Wt
238.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one

CAS Number

68382-89-8

Product Name

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one

IUPAC Name

1-dimethoxyphosphoryl-7-hydroxyheptan-2-one

Molecular Formula

C9H19O5P

Molecular Weight

238.22 g/mol

InChI

InChI=1S/C9H19O5P/c1-13-15(12,14-2)8-9(11)6-4-3-5-7-10/h10H,3-8H2,1-2H3

InChI Key

CLPVBZKHVXANKQ-UHFFFAOYSA-N

SMILES

COP(=O)(CC(=O)CCCCCO)OC

Canonical SMILES

COP(=O)(CC(=O)CCCCCO)OC

Description

The exact mass of the compound 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one is a chemical compound with the molecular formula C9_9H19_{19}O5_5P. This compound features a dimethoxyphosphoryl group attached to a 7-hydroxyheptan-2-one backbone, which is characterized by its ketone and hydroxyl functional groups. The presence of the dimethoxyphosphoryl group suggests potential applications in medicinal chemistry, particularly in the development of phosphonate derivatives that can exhibit biological activity.

The chemical reactivity of 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one can be attributed to the functional groups present in its structure. The ketone group can undergo nucleophilic addition reactions, while the phosphoryl group can participate in phosphorylation reactions. These reactions are essential in synthesizing more complex molecules and can lead to various derivatives with altered biological activities.

Common reactions may include:

  • Nucleophilic Addition: Reaction with nucleophiles (e.g., amines, alcohols) at the carbonyl carbon.
  • Phosphorylation: Transfer of the phosphoryl group to other substrates, potentially enhancing their biological properties.

The synthesis of 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one typically involves:

  • Formation of 7-Hydroxyheptan-2-one: This can be achieved through various methods such as aldol condensation or reduction of ketones.
  • Phosphorylation: The introduction of the dimethoxyphosphoryl group can be accomplished using phosphorus oxychloride or phosphoric acid derivatives in conjunction with appropriate nucleophiles.

The precise conditions for these reactions may vary based on the desired yield and purity of the final product.

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one has potential applications in:

  • Medicinal Chemistry: As a precursor for developing new pharmaceuticals.
  • Agricultural Chemistry: As a potential pesticide or herbicide due to its phosphonate structure.
  • Biochemical Research: As a tool for studying phosphorylation processes in biological systems.

Interaction studies involving 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one would typically focus on its binding affinity to various biological targets, including enzymes and receptors. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects. Techniques such as molecular docking and in vitro assays could be employed to evaluate these interactions.

Several compounds share structural similarities with 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
7-Hydroxyheptan-2-oneC7_7H14_{14}O2_2Contains hydroxyl and ketone groups
Dimethyl phosphoryl acetateC5_5H13_{13}O4_4PPhosphate ester; used in organic synthesis
Methyl phosphonic acidC3_3H9_9O4_4PSimple phosphonic acid; used in agriculture
1-Methylpiperidinyl phosphonateC8_8H18_{18}NO4_4PContains piperidine ring; potential bioactivity

Uniqueness: The unique combination of a dimethoxyphosphoryl group with a 7-hydroxyheptan-2-one backbone sets this compound apart from others, potentially enhancing its solubility and bioactivity compared to simpler phosphonates or hydroxylated ketones.

XLogP3

1.2

Dates

Last modified: 07-26-2023

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